9-Bromodispiro[3.0.35.14]nonane
Description
9-Bromodispiro[3.0.35.14]nonane is a brominated dispiro compound characterized by its unique bicyclic framework with two spiro centers. Its IUPAC name specifies the dispiro arrangement, where one spiro junction connects a three-membered ring (from the [3.0.35] segment) and a four-membered ring (from the [35.14] segment).
Properties
IUPAC Name |
9-bromodispiro[3.0.35.14]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISQLISPOBYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromodispiro[3.0.35.14]nonane typically involves the bromination of dispiro[3.0.35.14]nonane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromodispiro[3.0.35.14]nonane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Reduction: The major product is dispiro[3.0.35.14]nonane.
Oxidation: Products depend on the specific oxidizing agent and conditions used, potentially leading to the formation of ketones, alcohols, or carboxylic acids.
Scientific Research Applications
9-Bromodispiro[3.0.35.14]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Bromodispiro[3.0.35.14]nonane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Ring Strain and Reactivity: The bicyclo[6.1.0] framework in 9-bromo-9-chlorobicyclo[6.1.0]nonane imposes significant ring strain, enhancing electrophilicity at the bridgehead halogens .
Nitrogen-Containing Bicyclic and Spiro Compounds
Key Observations :
- Pharmacological Potential: Nitrogen-containing bicyclic compounds like bispidine derivatives demonstrate broad applicability in drug discovery, particularly for neurological and antiviral targets .
- Antimicrobial Activity: The 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane scaffold shows efficacy against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the role of heteroatoms in bioactivity .
Oxygen-Containing Spiro Compounds
Key Observations :
- Synthetic Utility: Oxygenated spiro compounds, such as 2-(bromomethyl)-1-oxaspiro[4.4]nonane, serve as versatile intermediates due to their strained ether linkages and reactive bromine sites . The target compound’s dispiro framework may offer similar utility but with distinct stereoelectronic properties.
Biological Activity
9-Bromodispiro[3.0.35.14]nonane is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 245.15 g/mol. The presence of the bromine atom and the spirocyclic framework are critical in determining its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅Br |
| Molecular Weight | 245.15 g/mol |
| Structural Features | Spirocyclic, Brominated |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways that regulate cell growth and differentiation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.
- Inflammatory Response Modulation : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), highlighting its potential use in inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| Related Spiro Compounds | Variable | Often similar but less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
